4-{[(Methylsulfonyl)amino]methyl}benzoic acid
Overview
Description
4-{[(Methylsulfonyl)amino]methyl}benzoic acid is an organic compound belonging to the class of sulfanilides. These compounds are characterized by the presence of a sulfanilide moiety, which consists of a sulfonyl group attached to an aniline. This compound has a molecular formula of C8H9NO4S and a molecular weight of 215.226 g/mol
Preparation Methods
The synthesis of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminomethylbenzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
4-{[(Methylsulfonyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfonic acids, amines, and substituted benzoic acids.
Scientific Research Applications
4-{[(Methylsulfonyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. As a beta-lactamase inhibitor, it binds to the active site of beta-lactamase enzymes, preventing them from hydrolyzing beta-lactam antibiotics. This enhances the efficacy of these antibiotics against resistant bacterial strains . The compound’s sulfonyl group plays a crucial role in this binding interaction, forming stable complexes with the enzyme.
Comparison with Similar Compounds
4-{[(Methylsulfonyl)amino]methyl}benzoic acid can be compared with other sulfanilides and benzoic acid derivatives:
Sulfanilamide: Unlike this compound, sulfanilamide lacks the benzoic acid moiety and is primarily used as an antibacterial agent.
4-Aminobenzoic acid: This compound is structurally similar but lacks the sulfonyl group, making it less effective as a beta-lactamase inhibitor.
Methanesulfonamide: While it contains the sulfonyl group, it does not have the benzoic acid structure, limiting its applications in organic synthesis.
The uniqueness of this compound lies in its combination of the sulfonyl group and benzoic acid moiety, which imparts specific reactivity and biological activity.
Properties
IUPAC Name |
4-(methanesulfonamidomethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-15(13,14)10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNLAPYEHZIKHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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